Setmelanotide is synthesized through solid-phase peptide synthesis. The process involves several key steps:
Setmelanotide's structure consists of eight amino acids arranged in a cyclic configuration with a disulfide bond linking two cysteine residues. The primary sequence includes:
This arrangement allows for high-affinity binding to MC4R, crucial for its function as an agonist . The structural analysis through cryo-electron microscopy has provided insights into its interaction with MC4R at resolutions of 2.6 Å .
Setmelanotide undergoes several chemical reactions during its synthesis:
Setmelanotide exerts its pharmacological effects primarily through its action on MC4R, which plays a significant role in regulating energy homeostasis and appetite control. Upon binding to MC4R, setmelanotide activates downstream signaling pathways that influence leptin secretion and energy expenditure . The binding affinity of setmelanotide to MC4R is characterized by an inhibitory constant (K_i) of 2.1 nM and an effective concentration (EC_50) of 0.27 nM, indicating its potency as an agonist .
Setmelanotide exhibits several notable physical and chemical properties:
These properties contribute to its efficacy and safety profile in clinical applications.
Setmelanotide has been primarily developed for treating severe obesity linked to genetic disorders affecting MC4R signaling pathways. Clinical trials have demonstrated its effectiveness in reducing body weight by approximately 10% in patients with conditions such as pro-opiomelanocortin deficiency and leptin receptor deficiency . Its approval marks a significant advancement in targeted therapies for obesity management related to specific genetic etiologies.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3